Product packaging for M-Menth-1(7)-ene, (R)-(-)(Cat. No.:CAS No. 13837-71-3)

M-Menth-1(7)-ene, (R)-(-)

Cat. No.: B076776
CAS No.: 13837-71-3
M. Wt: 138.25 g/mol
InChI Key: VNBIQMLXFAFQBE-SNVBAGLBSA-N
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Description

Overview of Cyclic Monoterpenes in Chemical and Biological Research

Monoterpenes are a class of naturally occurring compounds built from two isoprene (B109036) units, possessing the molecular formula C10H16. wikipedia.org They can be acyclic, monocyclic, or bicyclic in structure. nih.gov These compounds are significant components of essential oils found in many plants and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

In the realm of chemical and biological research, cyclic monoterpenes are of particular interest due to their varied applications. They are utilized in the pharmaceutical, cosmetic, agricultural, and food industries. wikipedia.org For instance, compounds like limonene (B3431351) and α-pinene are known to inhibit the growth of various bacteria and fungi. mdpi.com The study of monoterpenes and their derivatives is a dynamic area of research, with ongoing efforts to synthesize new biologically active substances. nih.gov

Stereochemical Significance of Chiral Monoterpenoids

Many monoterpenes are chiral, meaning they exist as non-superimposable mirror images called enantiomers. chiralpedia.com This chirality is of immense significance as the different enantiomers of a compound can exhibit distinct biological and sensory properties. chiralpedia.combiorxiv.org For example, the (R)-enantiomer of limonene has a sweet, orange-like scent, while the (S)-enantiomer has a sharp, lemon-like aroma. chiralpedia.com This difference arises from the specific interactions of each enantiomer with chiral receptors in biological systems. chiralpedia.com

The stereochemistry of a monoterpenoid can profoundly influence its pharmacological effects. science.gov Therefore, the synthesis of enantiomerically pure compounds is crucial in the development of new drugs and fragrances to ensure the desired biological activity and sensory experience. chiralpedia.comnih.gov The complex structures and multiple chiral centers of many monoterpenoids make their chemical synthesis challenging. nih.gov

Historical Context of m-Menthane Skeletal Research

The m-menthane skeleton is a structural motif found in a variety of monoterpenes. Research into the absolute configurations of compounds with the m-menthane structure has been a subject of study for many years. Early research focused on the stereospecific rearrangement and synthesis of various m-menthane derivatives to establish their absolute configurations. researchgate.net For instance, the pyrolysis of the acetate (B1210297) of (+)-m-menthane-trans-1-ol was used to generate dihydrosylvestrenes, including (-)(3R)-m-menth-1(7)-ene. researchgate.net

Academic Research Significance of (R)-(-)-m-Menth-1(7)-ene

(R)-(-)-m-Menth-1(7)-ene, also known as (-)(3R)-m-menth-1(7)-ene, is a specific chiral monoterpenoid that has been a subject of academic research. researchgate.net Its synthesis and characterization have contributed to the broader understanding of m-menthane chemistry. researchgate.net One notable study identified (R)-(-)-m-menth-1(7)-ene as a significant component in the pyrolyzed products of the microalga Desmodesmus sp., highlighting its potential presence in biofuels. cabidigitallibrary.org

The table below provides some of the computed properties of (R)-(-)-m-Menth-1(7)-ene.

PropertyValue
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name (3R)-1-methylidene-3-propan-2-ylcyclohexane
CAS Number 13837-71-3
Boiling Point 175–176 °C
Data sourced from PubChem and EvitaChem. nih.govevitachem.com

Further research into this and other chiral monoterpenoids continues to be an active area, with potential applications stemming from their unique chemical and stereochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B076776 M-Menth-1(7)-ene, (R)-(-) CAS No. 13837-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13837-71-3

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R)-1-methylidene-3-propan-2-ylcyclohexane

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h8,10H,3-7H2,1-2H3/t10-/m1/s1

InChI Key

VNBIQMLXFAFQBE-SNVBAGLBSA-N

SMILES

CC(C)C1CCCC(=C)C1

Isomeric SMILES

CC(C)[C@@H]1CCCC(=C)C1

Canonical SMILES

CC(C)C1CCCC(=C)C1

Other CAS No.

13837-71-3

Synonyms

[R,(-)]-1-Methylene-3-isopropylcyclohexane

Origin of Product

United States

Advanced Synthetic Methodologies for R M Menth 1 7 Ene and Enantiomeric Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds by employing chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. These methods are fundamental in constructing the specific stereoisomers of menthene derivatives.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org Derivatives of (-)-menthol, such as (-)-8-phenylmenthol (B56881), are prominent chiral auxiliaries employed in various asymmetric reactions. researchgate.net

These auxiliaries have proven effective in controlling stereoselectivity in reactions such as aza-Diels-Alder cycloadditions. researchgate.net For instance, the acrylate (B77674) of 8-phenylmenthol can be used in cycloaddition reactions where the bulky auxiliary effectively blocks one face of the olefin, forcing the reaction to occur from the opposite face with high diastereoselectivity. This principle is applicable to the construction of the substituted cyclohexane (B81311) ring, which is the core of the m-menthene scaffold. The choice of the auxiliary, whether it's derived from (-)-8-phenylmenthol or (+)-8-phenylneomenthol, can allow for the selective synthesis of either enantiomer of the final product. researchgate.net

Table 1: Application of Menthol-Derived Chiral Auxiliaries

Chiral Auxiliary Type of Reaction Key Feature Outcome
(-)-8-Phenylmenthol Aza-Diels-Alder Steric hindrance directs the approach of the dienophile. researchgate.net High diastereoselectivity in the formation of cyclic adducts. researchgate.net
(+)-8-Phenylneomenthol Aza-Diels-Alder Provides access to the opposite enantiomer of the product compared to its diastereomer. researchgate.net Complete diastereoselectivity when matched with the appropriate chiral imine. researchgate.net

Enantioselective Catalysis in Menthene Ring Formation

Enantioselective catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A landmark example in the synthesis of menthane derivatives is the Takasago process for producing (-)-menthol. libretexts.org This industrial process hinges on the asymmetric isomerization of an allylic amine, N,N-diethylgeranylamine, to an enamine using a chiral rhodium-BINAP catalyst. libretexts.org

Following hydrolysis of the enamine to (+)-citronellal, a crucial ring-forming step occurs. The enantioselective intramolecular ene reaction (a cyclization) of (+)-citronellal is catalyzed by Lewis acids to yield (-)-isopulegol (B1672291), a direct precursor to the menthane skeleton. libretexts.org This cyclization establishes the stereocenters on the cyclohexane ring. Subsequent hydrogenation of the double bond in (-)-isopulegol yields (-)-menthol. libretexts.org The principles of this catalytic cyclization are directly applicable to the formation of various menthene isomers, where the choice of catalyst and substrate can dictate the final stereochemical outcome.

Diastereoselective Route Development for (R)-(-)-m-Menth-1(7)-ene Scaffolds

The development of diastereoselective routes is critical when a molecule contains multiple stereocenters. The intramolecular Alder-ene reaction of 1,6-dienes, such as the cyclization of citronellal, is a key reaction for forming the five-membered or six-membered rings found in many terpenes. nih.gov The stereochemical outcome of this reaction is highly dependent on the transition state geometry. nih.gov

For 1,6-dienes like citronellal, the reaction typically proceeds through a six-membered, pseudo-chair transition state, which leads to the formation of cis-substituted cyclopentane (B165970) or cyclohexane derivatives. nih.gov The presence and nature of activating groups on the enophile part of the molecule can influence the asynchronicity of the transition state and alter the cis:trans selectivity. nih.gov By carefully selecting the substrate and reaction conditions (e.g., thermal vs. Lewis acid catalysis), chemists can control the diastereoselectivity of the cyclization to favor the formation of a specific diastereomer, such as (-)-isopulegol over its isomers (+)-isoisopulegol, (+)-neoisopulegol, and (+)-neoisoisopulegol. This control is essential for building the correct stereochemical framework of a target menthene scaffold.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. Enzymes, as chiral biocatalysts, operate under mild conditions and can exhibit exceptional levels of stereo-, regio-, and chemoselectivity. nih.gov

Integration of Biocatalysts (e.g., Baker's Yeast, specific enzymes) in Selective Transformations

The integration of biocatalysts into synthetic routes for menthane derivatives has enabled more sustainable and efficient processes. uni-stuttgart.de A notable example is the chemoenzymatic synthesis of (-)-menthol from citral (B94496). uni-stuttgart.de This process utilizes two key enzymatic steps. First, an R-selective ene reductase from Zymomonas mobilis reduces a mixture of citral isomers (geranial and neral) to R-citronellal with high enantioselectivity. uni-stuttgart.de This step is advantageous as it avoids the energy-intensive separation of the citral isomers required in some industrial processes. uni-stuttgart.de

The second key step involves the cyclization of R-citronellal to (-)-isopulegol. This transformation is achieved using an engineered squalene (B77637) hopene cyclase variant, which acts as a Lewis acid and controls the stereochemistry of the ring closure. uni-stuttgart.de The final step is a chemical hydrogenation of the isopulegol (B1217435) to (-)-menthol. uni-stuttgart.de This pathway demonstrates the powerful synergy of combining enzymatic transformations for key stereoselective steps with conventional chemical reactions.

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of Menthol (B31143) Precursors

Enzyme Substrate Product Role in Synthesis Reference
R-selective Ene Reductase (Zymomonas mobilis) Citral (Geranial/Neral) R-Citronellal Enantioselective reduction of a C=C double bond, setting the key stereocenter. uni-stuttgart.de
Engineered Squalene Hopene Cyclase R-Citronellal (-)-Isopulegol Diastereoselective intramolecular ene reaction to form the menthane ring. uni-stuttgart.de

Enzyme-Mediated Stereocontrol in Menthene Synthesis

The exceptional ability of enzymes to control stereochemistry stems from the intricate, three-dimensional structure of their active sites. nih.gov In the synthesis of menthene scaffolds, enzymes can be used to set stereocenters with very high enantiomeric excess (ee). The use of ene-reductases is a prime example of enzyme-mediated stereocontrol. nih.govuni-stuttgart.de These enzymes deliver a hydride to one specific face of a carbon-carbon double bond, allowing for the creation of a chiral center from a prochiral substrate with high fidelity. uni-stuttgart.demdpi.com

Furthermore, other classes of enzymes, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. researchgate.netmdpi.com For instance, the enantioselective hydrolysis of racemic menthyl acetate (B1210297) using an esterase from Bacillus subtilis can yield l-menthol (B7771125) with a high optical purity (98.0% ee). researchgate.net While this specific example involves resolution rather than asymmetric synthesis of the ring, it highlights the principle of using enzymes to achieve stereocontrol in the synthesis of optically pure menthane derivatives. This enzymatic approach offers a "green chemistry" methodology that is mild, efficient, and avoids the use of expensive or toxic chemical reagents. researchgate.net

Strategies for Derivatization and Functionalization of the (R)-(-)-m-Menth-1(7)-ene Framework

The reactivity of the C1-C7 exocyclic double bond in (R)-(-)-m-Menth-1(7)-ene is the cornerstone of its derivatization. Methodologies that can control the regioselectivity and stereoselectivity of additions across this bond are of paramount importance for the synthesis of complex and well-defined molecular structures.

Regioselective Functional Group Introduction

The introduction of functional groups at specific positions of the m-menthane skeleton is crucial for creating diverse analogues. The primary focus for regioselectivity lies in the differential reactivity of the two carbon atoms of the exocyclic double bond.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.commasterorganicchemistry.com In the context of (R)-(-)-m-Menth-1(7)-ene, the hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) across the C1-C7 double bond. Steric hindrance from the isopropyl group at C3 and the methyl group at C5 would be expected to direct the bulky boron atom to the less substituted C7 position. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol. The reaction proceeds with syn-addition of the hydrogen and hydroxyl groups. masterorganicchemistry.com

Oxymercuration-Demercuration: In contrast to hydroboration-oxidation, the oxymercuration-demercuration sequence typically leads to Markovnikov addition of water across a double bond. wikipedia.org For (R)-(-)-m-Menth-1(7)-ene, this would involve the reaction with a mercury(II) salt, such as mercuric acetate, in the presence of water, followed by reduction with sodium borohydride. This process is expected to yield a tertiary alcohol at the C1 position. The reaction proceeds through a mercurinium ion intermediate, and the regioselectivity is driven by the formation of the more stable partial positive charge on the more substituted carbon atom (C1). wikipedia.org

Epoxidation: The formation of an epoxide ring provides a versatile handle for further functionalization. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. masterorganicchemistry.comchem-station.com The reaction of (R)-(-)-m-Menth-1(7)-ene with m-CPBA would yield an epoxide at the C1-C7 position. The stereochemistry of the resulting epoxide is influenced by the steric environment of the alkene, with the peroxy acid typically approaching from the less hindered face. In the case of limonene (B3431351), a structurally related terpene, epoxidation can occur at both the endocyclic and exocyclic double bonds, with the regioselectivity being dependent on the reaction conditions and the catalyst used. nih.gov

A hypothetical summary of expected regioselective functionalizations is presented in the table below.

ReactionReagentsExpected Major ProductRegioselectivity
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH(R)-m-Menth-7-en-1-olAnti-Markovnikov
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄(R)-m-Menth-1(7)-en-1-olMarkovnikov
Epoxidationm-CPBA(1R,3R,5R)-1-methyl-3-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-

Stereoselective Modifications

Controlling the stereochemistry during the functionalization of the chiral (R)-(-)-m-Menth-1(7)-ene framework is essential for the synthesis of enantiomerically pure derivatives.

Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgalfa-chemistry.com By employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)), one can achieve high levels of stereocontrol. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) dictates which face of the double bond is hydroxylated. alfa-chemistry.comchem-station.com Application of this methodology to (R)-(-)-m-Menth-1(7)-ene would be expected to produce a chiral diol with two new stereocenters at C1 and C7. The inherent chirality of the starting material may lead to a matched or mismatched case with the chiral catalyst, influencing the diastereoselectivity of the reaction. For instance, in the synthesis of a trans-p-menth-3-ene-1,2,8-triol, Sharpless asymmetric dihydroxylation was a key step, demonstrating its utility in the functionalization of menthane derivatives. mdpi.comnih.govchemistrysteps.com

Simmons-Smith Cyclopropanation: This reaction provides a method for the stereospecific synthesis of cyclopropanes from alkenes. rsc.orgwikipedia.org The reaction typically involves an organozinc carbenoid, which adds a methylene (B1212753) group across the double bond in a concerted, syn-addition fashion. rsc.org The stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. When applied to a chiral alkene like (R)-(-)-m-Menth-1(7)-ene, the approach of the Simmons-Smith reagent is directed by the steric environment of the substrate, leading to the formation of diastereomeric cyclopropane products. The facial selectivity can often be influenced by the presence of directing groups, such as hydroxyl groups, in the vicinity of the double bond.

The following table summarizes the expected outcomes of these stereoselective modifications.

ReactionReagentsExpected Product Stereochemistry
Sharpless Asymmetric DihydroxylationOsO₄ (cat.), NMO, (DHQD)₂-PHAL (AD-mix-β)Diastereoselective formation of a vicinal diol
Sharpless Asymmetric DihydroxylationOsO₄ (cat.), NMO, (DHQ)₂-PHAL (AD-mix-α)Diastereoselective formation of the opposite diol enantiomer
Simmons-Smith CyclopropanationCH₂I₂, Zn-CuDiastereoselective formation of a cyclopropane ring

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including (R)-(-)-p-menth-1(7)-ene. A variety of NMR techniques are employed to gain a complete picture of the molecule's connectivity and stereochemistry.

High-Resolution 1H NMR for Proton Connectivity and Environment

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons within the (R)-(-)-p-menth-1(7)-ene molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while spin-spin coupling patterns reveal adjacent protons.

Quantitative ¹³C NMR for Carbon Skeleton Analysis and Isomer Ratios

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in (R)-(-)-p-menth-1(7)-ene gives rise to a distinct signal in the ¹³C NMR spectrum, providing a direct count of the non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

A ¹³C NMR spectrum of β-phellandrene has been reported, and the chemical shifts provide insight into the molecule's structure. restek.com The data reveals the presence of ten distinct carbon signals, consistent with the molecular formula C₁₀H₁₆.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for p-Menth-1(7)-ene

Carbon AtomPredicted Chemical Shift (ppm)
C1149.2
C2125.1
C331.0
C445.1
C530.5
C639.8
C7 (exocyclic =CH₂)108.4
C8 (isopropyl CH)34.3
C9 (isopropyl CH₃)21.0
C10 (isopropyl CH₃)21.0

Note: The data in this table is based on predictive models and may not represent experimentally determined values.

Quantitative ¹³C NMR can also be employed to determine the ratio of different isomers in a mixture, provided that the isomers have at least one well-resolved and quantifiable carbon signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete bonding network and spatial relationships within the (R)-(-)-p-menth-1(7)-ene molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. A COSY spectrum of (R)-(-)-p-menth-1(7)-ene would show cross-peaks connecting coupled protons, allowing for the tracing of proton-proton connectivity throughout the cyclohexene (B86901) ring and the isopropyl substituent. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified through COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or coupled. This is crucial for determining the relative stereochemistry of the molecule.

While specific 2D NMR datasets for (R)-(-)-p-menth-1(7)-ene were not found in the searched literature, the application of these standard techniques would be fundamental for its complete structural characterization.

Chiral NMR Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound like (R)-(-)-p-menth-1(7)-ene is crucial. Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliaries are required to induce diastereomeric environments that result in distinguishable NMR signals.

One common method involves the use of chiral lanthanide shift reagents (CLSRs) , such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Yb(hfc)₃. These reagents form transient diastereomeric complexes with the analyte. The different spatial arrangements of the enantiomers within these complexes lead to differential shielding or deshielding of the analyte's protons and carbons, resulting in the splitting of formerly equivalent signals in the NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio. This technique has been successfully applied to differentiate the enantiomers of various oxygenated p-menthane (B155814) derivatives, demonstrating its utility for this class of compounds.

Another approach is the use of chiral derivatizing agents (CDAs) . These are chiral molecules that react with the analyte to form stable diastereomers. The resulting diastereomers have distinct NMR spectra, allowing for the determination of the original enantiomeric composition. The choice of CDA depends on the functional groups present in the analyte. For a non-functionalized terpene like (R)-(-)-p-menth-1(7)-ene, derivatization might require a preliminary chemical modification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Quantification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like (R)-(-)-p-menth-1(7)-ene, especially when it is part of a complex mixture such as an essential oil. researchgate.net In GC-MS, the mixture is first separated into its individual components by gas chromatography based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For p-menth-1(7)-ene (C₁₀H₁₆), the molecular weight is 136.23 g/mol , and the molecular ion peak would be observed at m/z 136. restek.com

The fragmentation pattern provides valuable structural information. The NIST WebBook and PubChem databases contain reference mass spectra for β-phellandrene. restek.comnist.gov The fragmentation of the molecular ion leads to a series of characteristic fragment ions.

Interactive Table: Key Mass Spectral Fragments of β-Phellandrene

m/zPutative Fragment
136[M]⁺ (Molecular Ion)
121[M - CH₃]⁺
93[M - C₃H₇]⁺ (loss of isopropyl group)
79
68
41

Note: This table represents some of the significant peaks in the electron ionization mass spectrum of β-phellandrene. The relative intensities of these peaks are crucial for identification.

By comparing the retention time and the mass spectrum of an unknown peak in a sample to those of an authentic standard or a reference library, the presence and quantity of (R)-(-)-p-menth-1(7)-ene in a complex mixture can be reliably determined.

High-Resolution Accurate Mass Spectrometry (HRMS/HR-FIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds within a sample. measurlabs.commeasurlabs.com Its high accuracy and precision make it an ideal method for identifying molecular structures and deducing the elemental composition of unknown compounds, from small organic molecules to large macromolecules. measurlabs.comazolifesciences.com The technique operates by ionizing a sample and separating the resulting ions based on their mass-to-charge (m/z) ratio. azolifesciences.com The high resolving power of the mass analyzer allows for the separation of ions with very similar m/z ratios, enabling precise mass measurements, often to five decimal places. azolifesciences.comresearchgate.net

For (R)-(-)-p-Menth-1(7)-ene, with a chemical formula of C₁₀H₁₆, HRMS can verify its elemental composition with exceptional accuracy. The theoretical exact mass of the molecular ion [M]⁺ is calculated based on the masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed. High-Resolution Field Ionization Mass Spectrometry (HR-FIMS) is a soft ionization technique that can also be employed, which is particularly useful for volatile, nonpolar compounds as it typically produces the molecular ion with minimal fragmentation.

The table below illustrates the expected HRMS data for the molecular ion of (R)-(-)-p-Menth-1(7)-ene. The mass accuracy, typically measured in parts per million (ppm), provides a high degree of confidence in the assigned elemental formula.

Table 1: Theoretical vs. Expected HRMS Data for (R)-(-)-p-Menth-1(7)-ene

Analyte Elemental Formula Theoretical Exact Mass (m/z) Measured Mass (m/z) Mass Accuracy (ppm)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is particularly suited for the analysis of non-volatile or thermally labile compounds. chalcogen.ronih.gov Since (R)-(-)-p-Menth-1(7)-ene is a volatile hydrocarbon, direct analysis by LC-MS is challenging. Therefore, chemical derivatization is employed to convert it into a non-volatile derivative that is more amenable to LC-MS analysis. nih.govsemanticscholar.org

Derivatization involves reacting the parent compound with a reagent to introduce a functional group that enhances its detectability and improves its chromatographic behavior. For an alkene like p-menth-1(7)-ene, a common strategy would be oxidation of the exocyclic double bond to form a more polar, non-volatile derivative such as a diol or an epoxide. These derivatives can then be separated using techniques like reversed-phase HPLC and detected by MS. nih.govnih.gov

The table below outlines potential non-volatile derivatives of (R)-(-)-p-Menth-1(7)-ene suitable for LC-MS analysis and the typical conditions that could be used.

Table 2: LC-MS Analysis of (R)-(-)-p-Menth-1(7)-ene Derivatives

Derivative Name Derivatization Reaction Molecular Formula Expected [M+H]⁺ (m/z) LC Column Type Mobile Phase
p-Menth-1(7)-ene-8,9-diol Osmium tetroxide oxidation C₁₀H₁₈O₂ 171.1385 C18 Acetonitrile/Water with 0.1% Formic Acid
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol Epoxidation followed by hydrolysis C₁₀H₁₈O₂ 171.1385 C18 Acetonitrile/Water with 0.1% Formic Acid

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes, such as stretching and bending. upi.edu This absorption pattern provides detailed information about the chemical structure. nih.gov

The FTIR spectrum of (R)-(-)-p-Menth-1(7)-ene is characterized by absorption bands corresponding to its key structural features: the aliphatic cyclohexane (B81311) ring and the exocyclic methylene (B1212753) group. Specific peaks in the spectrum can be assigned to C-H stretching and bending vibrations of both sp³ (alkane) and sp² (alkene) hybridized carbons, as well as the characteristic C=C stretching of the double bond. ieeesem.commdpi.com

The following table summarizes the principal FTIR absorption bands expected for (R)-(-)-p-Menth-1(7)-ene and their corresponding vibrational assignments.

Table 3: Characteristic FTIR Peaks for (R)-(-)-p-Menth-1(7)-ene

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3075 Medium =C-H stretch Alkene (sp²)
2960-2850 Strong C-H stretch Alkane (sp³)
~1645 Medium C=C stretch Exocyclic Alkene
~1450 Medium -CH₂- bend (scissoring) Alkane

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. upenn.edu It relies on the inelastic scattering of monochromatic light, known as the Raman effect. northwestern.edu A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. upenn.edu This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the carbon-carbon double bond in (R)-(-)-p-Menth-1(7)-ene. researchgate.net

The Raman spectrum of this compound would prominently feature the C=C stretching mode of the exocyclic double bond, which is expected to be strong and sharp due to the significant change in polarizability during this vibration. Other key vibrational modes that would be observable include the symmetric stretching and bending of the C-H bonds and various deformation modes of the cyclohexane ring. nih.govmdpi.com

The table below lists the key vibrational modes of (R)-(-)-p-Menth-1(7)-ene and their expected Raman activity.

Table 4: Predicted Raman Shifts and Vibrational Modes for (R)-(-)-p-Menth-1(7)-ene

Raman Shift (cm⁻¹) Expected Activity Vibrational Mode Assignment
~3075 Medium =C-H stretching
~2930 Strong Symmetric -CH₂- stretching
~1645 Strong C=C stretching
~1440 Medium -CH₂- scissoring
~1260 Medium Ring breathing mode

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating components from a mixture. For chiral compounds, which exist as non-superimposable mirror images (enantiomers), specialized advanced methods are required for their resolution. gcms.czrsc.org

Enantioselective Gas Chromatography (esGC) for Chiral Resolution

Enantioselective Gas Chromatography (esGC) is the benchmark technique for the separation and analysis of the enantiomers of volatile compounds. researchgate.netresearchgate.net The separation is achieved using a chiral stationary phase (CSP) within the GC column. gcms.cz These CSPs, often based on derivatized cyclodextrins, create a chiral environment where the two enantiomers of a compound exhibit different interactions, leading to different retention times and, consequently, their separation. wisc.edu

For (R)-(-)-p-Menth-1(7)-ene, esGC is the ideal method to determine its enantiomeric purity. When a racemic mixture of p-menth-1(7)-ene is injected onto a column with a suitable CSP, the (R)-(-) and (S)-(+) enantiomers will be resolved into two distinct peaks. The relative area of each peak allows for the quantification of the enantiomeric excess (ee). Multidimensional gas chromatography (MDGC) can be employed for complex samples, such as essential oils, to achieve higher resolution. researchgate.net

The table below provides a set of typical experimental parameters for the chiral resolution of p-menth-1(7)-ene enantiomers using esGC.

Table 5: Illustrative esGC Parameters for Chiral Resolution of p-Menth-1(7)-ene

Parameter Description
Column
Stationary Phase Derivatized β-Cyclodextrin (e.g., Cyclodex-B)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions
Carrier Gas Helium (1 mL/min)
Injector Temperature 250 °C
Oven Program 40 °C (5 min), ramp 3 °C/min to 200 °C
Expected Outcome
Retention Time (R)-(-) t_R1
Retention Time (S)-(+) t_R2 (t_R2 ≠ t_R1)

Computational Chemistry and Molecular Modeling of R M Menth 1 7 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic distribution and reactivity of (R)-(-)-m-Menth-1(7)-ene. These calculations solve approximations of the Schrödinger equation to determine the molecular wavefunction, from which numerous properties can be derived. usc.eduresearchgate.net

The electronic structure of (R)-(-)-m-Menth-1(7)-ene is fundamental to understanding its chemical behavior. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap, the energy difference between these two orbitals, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide further quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how (R)-(-)-m-Menth-1(7)-ene will interact with other chemical species. For instance, the electrophilicity index can quantify the molecule's propensity to act as an electrophile in reactions.

Below is a table summarizing hypothetical quantum chemical data for (R)-(-)-m-Menth-1(7)-ene, calculated at the B3LYP/6-31G(d,p) level of theory.

Parameter Value Unit
HOMO Energy-6.25eV
LUMO Energy0.89eV
HOMO-LUMO Gap7.14eV
Electronegativity (χ)2.68eV
Chemical Hardness (η)3.57eV
Global Electrophilicity Index (ω)1.01eV

This is a table with hypothetical data for illustrative purposes.

Conformational Analysis using Molecular Dynamics and Molecular Mechanics

The three-dimensional structure of (R)-(-)-m-Menth-1(7)-ene is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energetic barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Molecular mechanics (MM) provides a computationally efficient method for exploring the conformational landscape of (R)-(-)-m-Menth-1(7)-ene. dokumen.pub MM methods use classical physics to model the molecule as a collection of atoms held together by springs representing the chemical bonds. By calculating the steric and strain energies for different conformations, a potential energy surface can be mapped out, and the minimum energy conformations can be identified.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. wustl.eduresearchgate.netmpg.deresearchgate.net In an MD simulation, the Newtonian equations of motion are solved for all the atoms in the system over a period of time, providing a trajectory of the molecule's conformational changes. researchgate.net This allows for the exploration of the conformational space and the identification of the most populated conformational states under specific conditions (e.g., in a particular solvent at a certain temperature).

The results of a conformational analysis of (R)-(-)-m-Menth-1(7)-ene would likely reveal several low-energy conformers, with the relative populations of each being determined by their respective energies. A hypothetical summary of such an analysis is presented in the table below.

Conformer Relative Energy (kcal/mol) Dihedral Angle (°) (C1-C2-C3-C4)Population (%)
Chair 1 (Equatorial Isopropyl)0.0055.275
Chair 2 (Axial Isopropyl)2.10-54.820
Twist-Boat5.5030.15

This is a table with hypothetical data for illustrative purposes.

Molecular Docking Studies for Investigating Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). semanticscholar.orgnih.govdntb.gov.ua This method is instrumental in drug discovery and molecular biology for understanding how a small molecule like (R)-(-)-m-Menth-1(7)-ene might interact with a biological target. researchgate.net

The process of molecular docking involves two main steps: sampling of the ligand's conformational space within the binding site of the receptor and scoring the different poses to estimate the binding affinity. nih.gov A good docking result will show a low-energy binding pose with favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

To investigate the potential biological activity of (R)-(-)-m-Menth-1(7)-ene, it could be docked into the active sites of various enzymes or receptors. For example, given its structural similarity to other monoterpenes, it might be docked against targets involved in inflammatory pathways or neuronal signaling. The docking score, an estimation of the binding free energy, can be used to rank its potential efficacy against different targets.

The following table provides hypothetical results from a molecular docking study of (R)-(-)-m-Menth-1(7)-ene against a hypothetical enzyme target.

Parameter Value
Docking Score (Binding Affinity)-7.5 kcal/mol
Interacting ResiduesLEU89, ILE100, VAL111, PHE210
Types of InteractionsHydrophobic, van der Waals
RMSD of the docked pose1.2 Å

This is a table with hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.govresearchgate.net Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov

To build a QSAR model for compounds related to (R)-(-)-m-Menth-1(7)-ene, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. utm.my For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. researchgate.net

A hypothetical QSAR equation for a series of monoterpene analogs could look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD + 2.5

Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD is the number of hydrogen bond donors.

The statistical quality of this hypothetical model is summarized in the table below.

Statistical Parameter Value
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.72
Standard Error of Estimate0.25

This is a table with hypothetical data for illustrative purposes.

In Vitro Biological Activity and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activity Evaluation

The antimicrobial potential of (R)-(-)-p-Menth-1(7)-ene has been explored against a range of microorganisms, including bacteria, fungi, and protozoa. These investigations aim to determine its spectrum of activity and elucidate the underlying mechanisms of action.

Antibacterial Efficacy Against Microbial Strains

Studies on the essential oils of various Mentha species, which may contain p-menthane (B155814) derivatives, have indicated general antibacterial properties. However, specific data quantifying the antibacterial efficacy of isolated (R)-(-)-p-Menth-1(7)-ene against various bacterial strains is not extensively detailed in the available literature. Research often focuses on the synergistic effects of compounds within an essential oil rather than on individual components.

Antifungal and Antiprotozoal Activities

The antifungal activity of essential oils containing p-menthane derivatives has been reported against a variety of fungal pathogens. For instance, essential oils from Mentha species have shown inhibitory effects against fungi such as Aspergillus niger and various species of Candida and Fusarium. While these findings are promising, specific studies isolating the antifungal contribution of (R)-(-)-p-Menth-1(7)-ene are limited.

Regarding antiprotozoal activity, research into natural compounds has identified various molecules with the potential to inhibit protozoan growth. However, direct evidence and specific data from in vitro assays evaluating the efficacy of (R)-(-)-p-Menth-1(7)-ene against protozoal strains such as Trypanosoma or Leishmania species are not prominently featured in the current body of scientific literature.

Anti-Biofilm Properties and Mechanisms of Inhibition

Mechanistic Studies on Cellular Targets (e.g., D-Alanine-d-alanine ligase inhibition, membrane permeabilization)

Understanding the specific cellular targets of an antimicrobial agent is crucial for its development. D-Alanine-d-alanine ligase (Ddl) is a key enzyme in bacterial cell wall biosynthesis and a validated target for antibiotics like D-cycloserine. While the inhibition of Ddl is a known antibacterial mechanism, there is no direct evidence in the reviewed literature to suggest that (R)-(-)-p-Menth-1(7)-ene specifically inhibits this enzyme.

Membrane permeabilization is another common mechanism of action for antimicrobial compounds, particularly those found in essential oils. These lipophilic molecules can insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. While it is plausible that (R)-(-)-p-Menth-1(7)-ene may exert its antimicrobial effects through membrane disruption, specific studies quantifying this effect and detailing the mechanism are not extensively documented.

Antioxidant Activity Assessment

The antioxidant capacity of (R)-(-)-p-Menth-1(7)-ene has been evaluated through various in vitro assays that measure its ability to scavenge free radicals.

Radical Scavenging Assays (e.g., DPPH, β-carotene/linoleic acid bleaching)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the antioxidant potential of natural compounds. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. While essential oils from Mentha species have demonstrated DPPH radical scavenging activity, the specific IC50 value for isolated (R)-(-)-p-Menth-1(7)-ene is not consistently reported in the literature, making direct comparisons of its potency challenging.

The β-carotene/linoleic acid bleaching assay is another method used to evaluate antioxidant activity, specifically the ability to inhibit lipid peroxidation. In this assay, the oxidation of linoleic acid generates free radicals that bleach the yellow color of β-carotene. An antioxidant can prevent this bleaching by neutralizing the free radicals. Similar to the DPPH assay, while the general antioxidant potential of related essential oils has been studied, specific data on the percentage of inhibition or IC50 values for (R)-(-)-p-Menth-1(7)-ene in this assay are not widely available.

The following table summarizes the lack of specific data for the biological activities of (R)-(-)-p-Menth-1(7)-ene:

Biological ActivityMicrobial Strains / AssayFindings for (R)-(-)-p-Menth-1(7)-ene
Antibacterial Efficacy Various Gram-positive and Gram-negative bacteriaData not specifically available
Antifungal Activity Aspergillus, Candida, Fusarium speciesData not specifically available
Antiprotozoal Activity Trypanosoma, Leishmania speciesData not specifically available
Anti-Biofilm Properties Biofilm-forming bacteriaData not specifically available
D-Alanine-d-alanine ligase inhibition Enzymatic assaysNo evidence of inhibition found
Membrane Permeabilization Bacterial membrane integrity assaysData not specifically available
DPPH Radical Scavenging Spectrophotometric assayIC50 value not specifically reported
β-carotene/linoleic acid bleaching Spectrophotometric assayInhibition data not specifically available

Inhibition of Lipid Peroxidation and Other Oxidation Processes

While direct studies measuring the inhibition of lipid peroxidation by isolated (R)-(-)-p-Menth-1(7)-ene are not extensively available in the reviewed literature, its role as a constituent in essential oils with antioxidant properties has been noted. For instance, the essential oil of Hyptis suaveolens, which contains β-Phellandrene (13.3%) as a major component, has demonstrated free radical scavenging activity in DPPH and ABTS assays. ngmc.org The essential oil showed IC50 values of 112 µg/mL and 156 µg/mL in these assays, respectively, indicating a capacity to neutralize free radicals which are the initiators of lipid peroxidation. ngmc.org

The mechanism of lipid peroxidation inhibition by related monoterpene hydrocarbons, such as γ-terpinene, involves rapid chain termination through a cross-reaction between hydroperoxyl and lipid peroxyl radicals. mdpi.com Although this provides a potential model for how a hydrocarbon monoterpene might function, specific assays like the Thiobarbituric Acid Reactive Substances (TBARS) test, which measures malondialdehyde (MDA) as an indicator of lipid peroxidation, have not been reported for isolated β-phellandrene. rndsystems.comnih.govcellbiolabs.comnih.govrndsystems.comspringernature.comepa.gov

In Silico Studies on Antioxidant Mechanisms (e.g., xanthine (B1682287) oxidase inhibition)

Computational studies have provided insight into the potential antioxidant mechanisms of (R)-(-)-p-Menth-1(7)-ene, particularly its interaction with xanthine oxidase (XO). XO is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid and superoxide (B77818) radicals, contributing to conditions like gout and oxidative stress. nih.govnih.gov

A molecular docking study screened 78 bioactive compounds from the essential oil of Pogostemon cablin to evaluate their binding affinity to the XO enzyme. dergipark.org.tr In this screening, β-phellandrene was identified as a potential inhibitor, demonstrating a notable binding free energy. dergipark.org.tr The docking score suggests a favorable interaction with the enzyme's active site, indicating a potential mechanism for reducing uric acid and superoxide production. dergipark.org.tr

Table 1: Molecular Docking Results of β-Phellandrene with Xanthine Oxidase

CompoundPubChem IDBinding Free Energy (kcal/mol)Reference
β-Phellandrene11142-5.9 dergipark.org.tr

While docking studies on other antioxidant targets like the Keap1-Nrf2 pathway or myeloperoxidase have been conducted for various natural compounds, specific in silico data for β-phellandrene's interaction with these systems is not yet available in the current body of literature. pcbiochemres.comnih.govunipd.itnih.govmdpi.com

Insecticidal and Repellent Properties Against Agricultural Pests

(R)-(-)-p-Menth-1(7)-ene is a component of various essential oils that exhibit significant insecticidal and repellent activities against agricultural and stored product pests. Essential oils rich in a "phellandrene" chemotype have demonstrated high efficacy. For example, an essential oil from Lippia origanoides showed repellent properties against the stored grain pest Ulomoides dermestoides. nih.gov

Studies on essential oils containing β-phellandrene have noted activity against pests such as Tribolium castaneum (red flour beetle) and Sitophilus zeamais (maize weevil). nih.gov Although often studied as part of a complex mixture, the presence of monoterpenes like β-phellandrene is linked to the observed bioactivity. For instance, essential oils from Lippia alba and Cananga odorata were found to be highly repellent against T. castaneum. sigmaaldrich.comnih.gov While specific compounds like benzyl (B1604629) benzoate (B1203000) and carvone (B1668592) were highlighted, the broader activity of monoterpene-rich oils is well-documented. sigmaaldrich.comnih.gov One commercial supplier notes that β-phellandrene possesses a strong ability to kill pests and is suitable for use as a natural pesticide. medchemexpress.com

Enzyme Inhibition Assays (e.g., 5-Lipoxygenase, α-amylase, acetylcholinesterase)

The inhibitory potential of (R)-(-)-p-Menth-1(7)-ene has been evaluated against several enzymes, with notable selectivity observed.

5-Lipoxygenase (5-LOX) and α-amylase Inhibition: Current research literature does not provide specific data on the inhibitory activity of isolated β-phellandrene against 5-lipoxygenase, an enzyme involved in inflammatory pathways, or α-amylase, a key enzyme in carbohydrate digestion. cabidigitallibrary.orgnih.govfrontiersin.orgsigmaaldrich.comjbsd.inneuroquantology.comphcogj.comnih.govnih.govyoutube.com

Acetylcholinesterase (AChE) Inhibition: In contrast, β-phellandrene has been identified as a selective inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system and a target in the management of Alzheimer's disease. A study investigating the cholinesterase inhibitory activity of constituents from Pinus species essential oils tested β-phellandrene directly. The compound demonstrated selective inhibition of AChE without significantly affecting butyrylcholinesterase (BChE). nih.govsigmaaldrich.comresearchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of β-Phellandrene

CompoundEnzymeIC50 Value (µg/mL)Reference
β-PhellandreneAcetylcholinesterase (AChE)120.2 nih.govsigmaaldrich.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations for Identified Biological Effects

Structure-activity relationship (SAR) studies help to elucidate how a molecule's chemical structure influences its biological activity. For monoterpenes, factors such as the carbon skeleton, the presence and position of double bonds, and the type and location of functional groups are critical.

In the context of the observed acetylcholinesterase inhibition, the hydrocarbon nature of β-phellandrene appears to be a key factor. Research on other monoterpenoids has suggested that less polar, hydrocarbon-based structures can exhibit significant AChE inhibition. nih.gov For instance, a study on bicyclic monoterpenoids found that hydrocarbons with an allylic methyl group, such as α-pinene and 3-carene, were potent AChE inhibitors, whereas more oxygenated derivatives (alcohols and ketones) showed weaker activity. nih.gov

Although β-phellandrene is a monocyclic monoterpene, its structure, featuring a cyclohexadiene ring with an exocyclic double bond, distinguishes it from its endocyclic isomer, α-phellandrene. This specific arrangement of double bonds and alkyl groups likely influences its binding affinity and selectivity for the AChE enzyme's active site. The selective inhibition of AChE over BChE by β-phellandrene suggests that its structural conformation fits preferentially into the active gorge of AChE. researchgate.net However, more detailed SAR studies directly comparing a series of related p-menthane derivatives are needed to fully delineate the specific structural requirements for optimal AChE inhibitory activity.

Environmental Fate, Degradation, and Transformation of R M Menth 1 7 Ene Analogues

Atmospheric Behavior and Photochemical Degradation Pathways

Once released into the troposphere, volatile organic compounds (VOCs) like m-menth-1(7)-ene and its analogues undergo rapid photochemical degradation, primarily driven by reactions with highly reactive oxidant species. These processes are central to atmospheric chemistry, influencing air quality and climate.

The primary removal pathways for monoterpenes in the atmosphere are gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃) during nighttime. acs.org The presence of double bonds in the m-menth-1(7)-ene structure makes it highly susceptible to attack by these oxidants.

The reaction with hydroxyl radicals is typically the most significant daytime degradation pathway. The rate constant for the reaction of the analogue d-limonene with OH radicals is approximately 1.71 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. This rapid reaction involves the addition of the OH radical to the double bonds or abstraction of a hydrogen atom, initiating a cascade of oxidation reactions.

Ozone also reacts swiftly with monoterpenes through a process called ozonolysis. acs.org The ozone molecule adds across a double bond to form a highly unstable primary ozonide, which then decomposes into a carbonyl compound and a vibrationally excited Criegee intermediate. This Criegee intermediate can then be stabilized or decompose further, potentially forming more OH radicals and contributing to further atmospheric oxidation. The reaction rate constant for limonene (B3431351) with ozone has been determined to be approximately 2.0 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net

The atmospheric lifetime of a monoterpene is determined by its reaction rates with these oxidants and their ambient concentrations. Based on the reaction rates of its analogues, the atmospheric lifetime of m-menth-1(7)-ene is expected to be very short, on the order of minutes to hours, signifying its rapid removal from the gas phase. nih.gov

Monoterpene AnaloguekOH (cm³ molecule⁻¹ s⁻¹)kO₃ (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
d-Limonene1.71 x 10⁻¹⁰2.0 x 10⁻¹⁶~1-2 hours
α-Pinene5.37 x 10⁻¹¹8.66 x 10⁻¹⁷~2.6 hours
α-Terpinene3.89 x 10⁻¹⁰2.10 x 10⁻¹⁴Minutes

The atmospheric oxidation of monoterpenes like m-menth-1(7)-ene is a major global source of secondary organic aerosol (SOA). acs.orgresearchgate.net The products of the initial reactions with OH and ozone are often less volatile than the parent hydrocarbon. These first-generation products can undergo further oxidation, leading to the formation of highly oxygenated, low-volatility compounds.

These compounds can then either nucleate to form new atmospheric particles or condense onto existing aerosol particles, contributing to their mass and growth. nih.gov This process is a significant contributor to the formation of atmospheric haze and fine particulate matter (PM₂.₅), which has well-documented impacts on climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. Furthermore, the reaction of monoterpenes in the presence of nitrogen oxides (NOx) can contribute to the formation of photochemical smog and ground-level ozone, a harmful air pollutant. acs.org

Aquatic and Terrestrial Environmental Distribution

When released to land or water, the distribution of m-menth-1(7)-ene analogues is governed by their moderate hydrophobicity and high volatility.

The mobility of organic compounds in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc), which describes the tendency of a chemical to bind to the organic matter in soil and sediment. For the analogue limonene, the Koc value is estimated to be in the range of 1,030 to 4,780 L/kg. acs.orgnih.gov According to classification schemes, these values suggest that limonene has low to slight mobility in soil.

This indicates that (R)-(-)-m-Menth-1(7)-ene is expected to adsorb moderately to soil and sediment particles, particularly in soils with higher organic matter content. This adsorption can reduce its mobility and bioavailability, slowing down other fate processes like leaching and volatilization. acs.orgnih.gov

The tendency of a chemical to partition between water and air is described by its Henry's Law constant. A higher value indicates a greater tendency to volatilize from water. Monoterpenes, including limonene, generally have Henry's Law constants that suggest they will rapidly volatilize from both water and moist soil surfaces. acs.org The strong adsorption to soil organic matter can, however, attenuate the rate of volatilization. acs.orgnih.gov Given their high vapor pressure, volatilization is a major dissipation route for monoterpenes in the environment.

AnalogueLog Koc (L/kg)Mobility ClassHenry's Law Constant (atm·m³/mol)Volatilization Potential
d-Limonene3.0 - 3.7Low to Slight~1.33High

Biodegradation Studies in Various Environmental Compartments

Biodegradation is a crucial process for the ultimate removal of monoterpenes from the environment. Studies on various analogues demonstrate that these compounds serve as viable carbon and energy sources for a wide range of microorganisms.

Monoterpenes are readily degraded in soil and aquatic environments under aerobic conditions. For instance, the biodegradation half-life of limonene in soil has been reported to be as short as approximately 0.26 to 0.28 days, indicating very rapid removal. Studies on the monoterpene carvone (B1668592) also show rapid degradation in soil, with half-lives ranging from 1.8 to 3.2 days, and confirm that biodegradation is the dominant removal process compared to abiotic degradation.

Importantly, the degradation of monoterpenes is not limited to oxygen-rich environments. Research has shown that several monoterpenes, including the structurally similar menth-1-ene, can be degraded by denitrifying bacteria under anaerobic conditions. This demonstrates that even in anoxic sediments or waterlogged soils, microbial communities can break down these compounds. The ability of microorganisms to utilize monoterpenes suggests that (R)-(-)-m-Menth-1(7)-ene is unlikely to persist for long periods in most biologically active environments.

Identification of Microbial Degradation Products and Metabolites of (R)-(-)-m-Menth-1(7)-ene Analogues

There is no direct research on the microbial degradation of (R)-(-)-m-Menth-1(7)-ene. However, studies on its structural isomers, primarily limonene, indicate that microbial transformation is a significant degradation pathway. Microorganisms, including various bacteria and fungi, are known to metabolize limonene and other p-menthane (B155814) derivatives through oxidative processes.

Commonly observed biotransformation reactions for p-menthane monoterpenes involve:

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the carbon skeleton.

Epoxidation: The formation of an epoxide ring across the double bonds.

Oxidation: The conversion of methyl groups or the carbon backbone to alcohols, aldehydes, and carboxylic acids.

Diol Formation: The creation of compounds with two hydroxyl groups.

For instance, the biotransformation of (R)-(+)-limonene by various fungi has been shown to yield products such as α-terpineol, carveol, and perillyl alcohol. Fungi like Penicillium digitatum and Aspergillus cellulosae are capable of these transformations. nih.govnih.gov Bacterial species, including Pseudomonas strains, can also degrade limonene, often leading to the formation of perillic acid.

Based on these analogous pathways, it can be hypothesized that the microbial degradation of (R)-(-)-m-Menth-1(7)-ene would likely proceed through similar oxidative transformations, resulting in a variety of hydroxylated and oxidized metabolites. However, without specific experimental data, the exact structures of these metabolites remain speculative.

Table 1: Hypothetical Microbial Degradation Products of (R)-(-)-m-Menth-1(7)-ene Based on Analogous Compounds

Potential Transformation Hypothetical Product Class Example from Analogous Compounds (Limonene)
Allylic HydroxylationMenth-1(7)-en-olsPerillyl alcohol
Epoxidation of Endocyclic Double BondMenth-1(7)-ene oxideLimonene-1,2-oxide
Dihydroxylation of Endocyclic Double BondMenth-1(7)-ene-diolsLimonene-1,2-diol
Oxidation of Methyl GroupMenth-1(7)-en-oic acidsPerillic acid

This table is illustrative and based on the degradation pathways of structural isomers. The actual microbial degradation products of (R)-(-)-m-Menth-1(7)-ene have not been experimentally determined.

Resistance to Hydrolysis in Aquatic Systems of (R)-(-)-m-Menth-1(7)-ene Analogues

Specific data on the hydrolysis of (R)-(-)-m-Menth-1(7)-ene in aquatic systems is not available in the scientific literature. Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can be attacked by water, such as esters, amides, or halides.

(R)-(-)-m-Menth-1(7)-ene is a hydrocarbon, a molecule consisting only of carbon and hydrogen atoms. Hydrocarbons are generally resistant to hydrolysis under typical environmental pH and temperature conditions because they lack functional groups that are susceptible to nucleophilic attack by water.

The environmental fate of hydrophobic organic compounds like terpenes in aquatic systems is more likely to be governed by other processes such as:

Volatilization: Evaporation from the water surface into the atmosphere.

Sorption: Attachment to suspended particles and sediment.

Biodegradation: Breakdown by microorganisms, as discussed in the previous section.

Photo-oxidation: Degradation initiated by sunlight.

Given its structure as a terpene hydrocarbon, (R)-(-)-m-Menth-1(7)-ene is expected to exhibit high resistance to hydrolysis in aquatic systems. Significant abiotic degradation through hydrolysis is unlikely to be a major environmental fate process for this compound.

Table 2: Predicted Environmental Fate Processes for (R)-(-)-m-Menth-1(7)-ene in Aquatic Systems

Process Predicted Significance Reasoning
Hydrolysis Low As a hydrocarbon, it lacks hydrolyzable functional groups.
Biodegradation High Analogous terpenes are readily biodegraded by microorganisms.
Volatilization Moderate to High Monoterpenes are known to be volatile.
Sorption Moderate Due to its hydrophobicity, it is likely to sorb to organic matter.
Photo-oxidation Moderate Double bonds can be susceptible to photochemical reactions.

This table represents predicted environmental behavior based on the chemical structure and data from analogous compounds.

Emerging Research Directions and Potential Academic Applications

Development of Novel Analytical Techniques for (R)-(-)-m-Menth-1(7)-ene Detection

The accurate and sensitive detection of (R)-(-)-m-Menth-1(7)-ene, particularly its enantiomeric purity, is crucial for its potential applications. Current analytical methods for monoterpenes primarily rely on chromatographic techniques. However, emerging research is focused on developing more rapid, sensitive, and field-deployable analytical tools.

Future research in this area could focus on the development of chiral sensors and biosensors. These sensors could utilize molecularly imprinted polymers (MIPs) or specific enzymes as recognition elements to achieve high selectivity for (R)-(-)-m-Menth-1(7)-ene. The integration of these recognition elements with various transducer technologies, such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or electrochemical platforms, could lead to the creation of novel analytical devices.

Another promising avenue is the advancement of multidimensional gas chromatography (MDGC) techniques. Enantioselective MDGC, which employs a chiral column in the second dimension, has proven effective for the analysis of complex essential oil matrices. Further development of stationary phases with enhanced chiral recognition capabilities for menthene isomers would be highly beneficial.

Analytical TechniquePotential Advancement for (R)-(-)-m-Menth-1(7)-ene DetectionAnticipated Benefits
Chiral Sensors Development of MIP-based or enzyme-based sensors.High selectivity, real-time monitoring, potential for portability.
Biosensors Integration of specific biological recognition elements.High sensitivity and specificity, potential for in-vivo applications.
Multidimensional Gas Chromatography (MDGC) Design of novel chiral stationary phases for improved enantiomeric separation of menthene isomers.Enhanced resolution and accurate quantification in complex mixtures.
Ion Mobility Spectrometry (IMS) Coupling with gas chromatography for an additional dimension of separation based on ion mobility.Rapid analysis, separation of isomers, and potential for portable detection systems.

Advanced Spectroscopic Methods for In-Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of reactions involving (R)-(-)-m-Menth-1(7)-ene is fundamental for optimizing synthetic processes and exploring its reactivity. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are invaluable tools in this endeavor.

Process Analytical Technology (PAT) is increasingly being adopted in chemical research and industry. The application of in-situ spectroscopic probes, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical transformation. For reactions involving (R)-(-)-m-Menth-1(7)-ene, such as isomerization, oxidation, or derivatization, these techniques could offer unprecedented insights into reaction pathways and help identify optimal reaction conditions.

Furthermore, advances in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the development of benchtop NMR spectrometers and flow-NMR techniques, are making this powerful analytical tool more accessible for real-time reaction monitoring. These methods could be employed to study the stereochemical changes during reactions of (R)-(-)-m-Menth-1(7)-ene, providing detailed information that is often difficult to obtain with other techniques.

Spectroscopic MethodApplication in (R)-(-)-m-Menth-1(7)-ene ResearchKey Information Obtained
ATR-FTIR Spectroscopy In-situ monitoring of functional group transformations during derivatization reactions.Real-time concentration profiles of reactants and products, reaction kinetics.
Raman Spectroscopy Monitoring of changes in the carbon-carbon double bond during isomerization or addition reactions.Information on molecular structure and reaction progress, suitable for aqueous and non-aqueous systems.
Benchtop NMR Spectroscopy Real-time analysis of reaction mixtures to track the formation of stereoisomers.Detailed structural information, stereoselectivity of reactions.
Flow-NMR Spectroscopy Continuous monitoring of reactions in a flow chemistry setup.High-throughput reaction optimization, kinetic studies under controlled conditions.

Green Chemistry Approaches in Menthene Synthesis

The synthesis of monoterpenes and their derivatives is increasingly being scrutinized through the lens of green chemistry. The development of environmentally benign and sustainable methods for the synthesis of (R)-(-)-m-Menth-1(7)-ene is a critical area of future research.

One of the primary goals of green chemistry is the use of renewable feedstocks. Research is ongoing to develop catalytic processes that can selectively convert abundant natural terpenes, such as pinenes, into valuable menthene isomers like m-menthene. The use of heterogeneous catalysts, particularly those based on earth-abundant and non-toxic metals, is a key focus. For instance, the isomerization of α-pinene and limonene (B3431351) to p-cymene (B1678584) has been achieved using catalysts like silica-supported zinc oxide, which represents a move away from more hazardous reagents. mdpi.com Similar strategies could be developed for the selective synthesis of (R)-(-)-m-Menth-1(7)-ene.

Furthermore, the principles of green chemistry encourage the use of safer solvents and the reduction of waste. organic-synthesis.com The exploration of solvent-free reaction conditions or the use of green solvents such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental footprint of menthene synthesis. Additionally, the development of catalytic systems that exhibit high selectivity and can be easily recovered and reused is a central theme in green chemistry research.

Green Chemistry PrincipleApplication in (R)-(-)-m-Menth-1(7)-ene SynthesisPotential Impact
Use of Renewable Feedstocks Catalytic isomerization of abundant terpenes (e.g., pinenes) to m-menthene.Reduced reliance on fossil fuels, utilization of biomass.
Catalysis Development of recyclable and selective heterogeneous catalysts.Increased efficiency, reduced waste, and lower environmental impact. nih.gov
Safer Solvents and Reaction Conditions Exploration of solvent-free reactions or use of green solvents (water, ionic liquids).Reduced pollution and health hazards associated with volatile organic compounds. nih.gov
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized waste generation and increased process efficiency.

Design and Synthesis of New Derivatives with Enhanced Bioactivity (non-clinical)

The structural scaffold of (R)-(-)-m-Menth-1(7)-ene provides a versatile starting point for the synthesis of new derivatives with potentially interesting biological activities for academic research. While clinical applications are beyond the scope of this discussion, the exploration of new chemical entities derived from this natural product is a vibrant area of academic inquiry.

The exocyclic double bond in (R)-(-)-m-Menth-1(7)-ene is a key functional group that can be readily modified through various organic reactions, including epoxidation, dihydroxylation, hydroboration-oxidation, and cycloaddition reactions. These transformations can introduce new functional groups and stereocenters, leading to a diverse library of derivatives.

For instance, the synthesis of novel esters, ethers, and nitrogen-containing derivatives of menthenes can lead to compounds with altered physicochemical properties and potentially enhanced interactions with biological targets in non-clinical settings. The exploration of the structure-activity relationships (SAR) of these new compounds can provide valuable insights for the design of future molecules with specific biological functions. Academic research in this area could focus on the synthesis of derivatives and their evaluation in in-vitro assays to probe their interactions with enzymes or receptors, contributing to the fundamental understanding of how small molecules interact with biological systems. The synthesis of monoterpene thiols and their subsequent modifications is one such area that has been explored for producing bioactive compounds. mdpi.com

Derivative ClassSynthetic StrategyPotential Area of Academic Investigation (Non-clinical)
Epoxides and Diols Epoxidation of the double bond followed by ring-opening.Exploration of their reactivity and potential as chiral building blocks.
Alcohols and Ethers Hydroboration-oxidation or acid-catalyzed addition of alcohols.Investigation of their sensory properties and interactions with olfactory receptors.
Nitrogen-containing Derivatives Aminohydroxylation or hydroamination reactions.Synthesis of novel ligands for metal catalysts or chiral auxiliaries.
Cycloaddition Products Diels-Alder or [2+2] cycloaddition reactions.Creation of complex polycyclic structures with unique conformational properties.

Q & A

Q. What are the standard methods for synthesizing (R)-(-)-M-Menth-1(7)-ene enantioselectively?

Enantioselective synthesis typically employs chiral catalysts or auxiliaries. For example, asymmetric cyclization of prenyl derivatives using transition metal catalysts (e.g., palladium complexes) can yield the desired stereochemistry. Purification via fractional distillation or preparative gas chromatography (GC) ensures enantiomeric excess (ee) >98%. Characterization should include nuclear magnetic resonance (NMR) spectroscopy and chiral GC analysis to confirm stereochemical purity .

Q. How is the enantiomeric purity of (R)-(-)-M-Menth-1(7)-ene determined experimentally?

Chiral GC with a cyclodextrin-based column is the gold standard. Alternatively, NMR using chiral solvating agents (e.g., Eu(hfc)₃) induces splitting of proton signals for enantiomers. Validate results against reference spectra from authenticated samples, and report ee values with error margins (±1-2%) .

Q. What spectroscopic techniques are critical for characterizing (R)-(-)-M-Menth-1(7)-ene?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the terpene backbone.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₈, MW 138.28) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C=C stretching at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical variations in (R)-(-)-M-Menth-1(7)-ene influence its reactivity in Diels-Alder reactions?

The (R)-configuration directs endo/exo selectivity due to steric and electronic effects. Computational modeling (e.g., DFT calculations) predicts transition states, while experimental validation involves kinetic studies under controlled temperatures. Compare yields and regioselectivity with racemic mixtures to isolate stereochemical contributions .

Q. What methodologies resolve contradictory literature data on the thermal stability of (R)-(-)-M-Menth-1(7)-ene?

Conduct a systematic review (PRISMA framework) to identify variables causing discrepancies, such as:

  • Purity assessment : Differences in ee measurement methods (GC vs. NMR).
  • Experimental conditions : Heating rates, solvent effects, or oxygen exposure. Reproduce key studies under standardized conditions and perform meta-analysis to reconcile results .

Q. How can computational chemistry optimize reaction pathways for (R)-(-)-M-Menth-1(7)-ene derivatives?

Use molecular dynamics (MD) simulations to model solvent interactions and transition states. Pair with high-throughput screening to test catalysts (e.g., organocatalysts vs. metal complexes). Validate predictions via small-scale experiments, prioritizing routes with >80% theoretical yield .

Q. What strategies mitigate enantiomerization during storage of (R)-(-)-M-Menth-1(7)-ene?

Stability studies under varying conditions (temperature, light, humidity) identify degradation pathways. Use chiral GC to monitor ee over time. Optimal storage involves inert atmospheres (argon), amber glassware, and temperatures ≤ -20°C. Report degradation kinetics (e.g., half-life at 25°C) .

Methodological Considerations

  • Data Reproducibility : Document experimental parameters (e.g., GC column type, NMR probe frequency) to enable replication. Use IUPAC guidelines for reporting chemical data .
  • Ethical Practices : Disclose conflicts of interest (e.g., funding sources) and adhere to journal policies on data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.